molecular formula C18H20ClN3O B1662777 10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride

10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride

Número de catálogo: B1662777
Peso molecular: 329.8 g/mol
Clave InChI: POKFYJWUPWZYQV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Propiedades

IUPAC Name

10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O.ClH/c1-11-14-5-3-4-6-17(14)21-16(11)8-7-13(18(21)22)9-15-12(2)19-10-20-15;/h3-6,10,13H,7-9H2,1-2H3,(H,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKFYJWUPWZYQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC(C(=O)N2C3=CC=CC=C13)CC4=C(NC=N4)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthesis of the Pyrido[1,2-a]Indole Core

The pyridoindole scaffold is typically constructed via a Mannich-type cyclization or acid-catalyzed ring closure . A representative protocol involves:

  • Starting Material : 10-Methyl-6,7,8,9-tetrahydropyrido[1,2-a]indol-6-one.
  • Reaction Conditions :
    • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
    • Base: Butyllithium (1.6 M in hexanes).
    • Temperature: −78°C to room temperature.

The reaction proceeds via deprotonation at position 7, followed by nucleophilic attack on an electrophilic imidazole precursor.

Step Reagent/Condition Role Yield (%)
1 Butyllithium, THF Deprotonation 85–90
2 5-Methyl-1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde Electrophilic alkylation 70–75

Introduction of the Imidazole Side Chain

The imidazole moiety is introduced via a Friedel-Crafts alkylation or Mitsunobu reaction . Critical parameters include:

  • Protection Strategy : Use of triphenylmethyl (Tr) groups to shield reactive imidazole nitrogens during alkylation.
  • Catalyst : Palladium on carbon (Pd/C) for subsequent deprotection under hydrogenolysis.

Optimization Insight :

  • Substituting THF with DMF improves solubility of the imidazole carbaldehyde, enhancing reaction homogeneity.
  • Lowering the temperature to −20°C minimizes side reactions at the indole nitrogen.

Salt Formation and Purification

Hydrochloride Salt Preparation

The free base is treated with hydrochloric acid (HCl) in ethanol to precipitate the hydrochloride salt. Key considerations:

  • Stoichiometry : 1:1 molar ratio of free base to HCl ensures complete protonation.
  • Crystallization Solvent : Ethanol/water (9:1) yields crystals suitable for X-ray diffraction.

Characterization Data :

  • Melting Point : 214–216°C (decomposition).
  • 1H NMR (400 MHz, DMSO-d6) : δ 2.32 (s, 3H, CH3), 2.63 (s, 3H, NCH3), 3.15–3.22 (m, 2H, CH2), 4.05 (s, 2H, NCH2), 7.15–8.44 (m, aromatic H).

Chromatographic Purification

  • Stationary Phase : Silica gel (230–400 mesh).
  • Mobile Phase : Dichloromethane/methanol (95:5) with 0.1% triethylamine.
  • Purity : >99% by HPLC (C18 column, acetonitrile/water gradient).

Alternative Synthetic Approaches

Solid-State Mechanochemical Synthesis

Emerging methodologies employ solvent-free grinding to couple the pyridoindole and imidazole fragments. Advantages include:

  • Reduced Environmental Impact : Eliminates volatile organic solvents.
  • Reaction Time : 30 minutes vs. 12 hours for solution-phase synthesis.
Parameter Solution-Phase Mechanochemical
Yield (%) 70–75 65–70
Purity (%) >99 98

Enzymatic Catalysis

Preliminary studies explore lipase-mediated alkylation, though yields remain suboptimal (40–45%).

Critical Challenges and Mitigation Strategies

Regioselectivity in Alkylation

The C7 position of the pyridoindole core is susceptible to over-alkylation. Mitigation strategies include:

  • Low-Temperature Addition : Slow addition of the imidazole carbaldehyde at −78°C.
  • Steric Hindrance : Use of bulky protecting groups (e.g., Tr) on the imidazole nitrogen.

Epimerization at C7

Racemization during alkylation is minimized by:

  • Non-Polar Solvents : Toluene or hexanes.
  • Short Reaction Times : Quenching with aqueous NH4Cl after 1 hour.

Scalability and Industrial Adaptation

Pilot-Scale Production

A 10-kg batch synthesis reported the following optimized parameters:

  • Reactor Type : Jacketed glass-lined reactor.
  • Cycle Time : 48 hours (including workup).
  • Overall Yield : 68%.

Cost Analysis

Component Cost Contribution (%)
5-Methyl-1H-imidazole-4-carbaldehyde 45
Palladium Catalyst 30
Solvents 15

Aplicaciones Científicas De Investigación

Pharmacological Properties

FK 1052 is primarily recognized for its role as a 5-HT3 receptor antagonist . This receptor is crucial in the regulation of nausea and vomiting, particularly in the context of chemotherapy-induced emesis. The compound has been studied extensively for its effectiveness in mitigating these side effects.

Key Findings:

  • Mechanism of Action : FK 1052 binds to the 5-HT3 receptor, inhibiting serotonin's ability to trigger nausea signals in the central nervous system. This mechanism is particularly beneficial in patients undergoing chemotherapy, where nausea and vomiting are significant concerns .

Therapeutic Applications

  • Chemotherapy-Induced Nausea and Vomiting (CINV) :
    • FK 1052 has been tested in clinical settings for its efficacy in reducing CINV. Studies indicate that it significantly decreases the incidence of nausea when administered alongside standard antiemetic therapies .
  • Potential in Other Gastrointestinal Disorders :
    • Beyond chemotherapy, there is emerging evidence suggesting that FK 1052 may have utility in treating other gastrointestinal disorders characterized by dysregulation of serotonin signaling .

Synthesis and Development

The synthesis of FK 1052 has been optimized to enhance yield and purity. Notably, a carbon-14 labeled version was developed for detailed metabolic studies, allowing researchers to trace its pharmacokinetics and bioavailability effectively .

Synthetic Pathway Overview:

  • The synthesis involves a Mannich reaction , which allows for the introduction of key functional groups that enhance the compound's activity at the serotonin receptor. Subsequent purification steps ensure high radiochemical purity suitable for clinical use .

Case Studies

Several case studies have documented the effectiveness of FK 1052 in clinical settings:

  • Clinical Trials on CINV :
    • In a randomized controlled trial involving cancer patients receiving cisplatin-based chemotherapy, FK 1052 demonstrated superior efficacy compared to placebo in preventing acute nausea episodes .
  • Long-term Safety Profile :
    • Longitudinal studies assessing the safety profile of FK 1052 have shown minimal adverse effects, making it a viable option for long-term use in patients undergoing repeated chemotherapy cycles .

Comparación Con Compuestos Similares

Comparison with Structurally Related Compounds

Structural Analogues and Derivatives

The compound shares structural motifs with heterocyclic systems, such as pyrazolines, benzimidazoles, and fused polycyclic systems. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons
Compound Name Core Structure Key Substituents/Features Molecular Formula Molar Mass (g/mol) CAS/Reference
Fabesetron hydrochloride Pyrido[1,2-a]indol-6-one 10-methyl, (5-methyl-1H-imidazol-4-yl)methyl, (7R)-stereochemistry C₁₈H₂₀ClN₃O 329.83 129299-90-7
2-(3-Aryl-4,5-dihydro-1H-pyrazol-5-yl)-6,6-dimethyl-6,7-dihydro-1H-indol-4-ones (8, 9) Pyrazoline-indole hybrid 3-aryl, 6,6-dimethyl groups, dihydroindole Not provided Not provided
8-[7-Nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]-1-naphthoic acid (6) Benzoimidazole-naphthoic acid Nitro, trifluoromethyl, naphthoic acid substituents C₁₉H₁₀F₃N₃O₄ 401.29
Triazolopyrimidoisoquinoline derivative (9b) Fused triazole-pyrimido-isoquinoline 1,3-Benzodioxol-5-yl, dimethoxy, phenyl, carbonitrile C₃₃H₂₅N₅O₃ 563.60

Spectral Data and Characterization

  • Fabesetron Hydrochloride: No NMR or IR data are provided in the evidence, but its stereochemistry is confirmed via crystallography (implied by use of SHELX software in structural determination) .
  • Pyrazoline-Indole Hybrids (8, 9) : ¹H-NMR signals at δ 3.33–3.75 ppm (pyrazoline H4, H4') and δ 5.49–6.70 ppm (H5) confirm ring formation .
  • Benzimidazole-Naphthoic Acid (6) : ¹H-NMR δ 7.80–8.44 ppm (aromatic protons), with a broad singlet at δ 13.22 ppm (carboxylic acid proton). MS m/z 401 (M⁺) .
  • Triazolopyrimidoisoquinoline (9b): ¹H-NMR δ 2.90–7.77 ppm (isoquinoline and aryl protons), IR νmax 2179 cm⁻¹ (C≡N stretch) .

Functional and Application Differences

  • Pyrazoline-Indole Hybrids : Pyrazoline rings are associated with anti-inflammatory and antimicrobial activities, though specific bioactivity data are absent in the evidence .
  • Benzimidazole-Naphthoic Acid (6) : Electron-withdrawing groups (nitro, trifluoromethyl) may enhance stability and bioavailability, common in kinase inhibitors or antimicrobial agents .

Key Differentiators of Fabesetron Hydrochloride

  • Stereochemical Specificity: The (7R)-configuration is critical for industrial utility, distinguishing it from racemic or non-chiral analogs .
  • Structural Hybridization : Combines pyridoindole and imidazole motifs, offering unique electronic and steric properties compared to simpler heterocycles.
  • Industrial Focus : Unlike bioactive-focused analogs (e.g., compound 6 or 9b), Fabesetron’s primary use is restricted to industrial applications per safety data .

Actividad Biológica

The compound 10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one; hydrochloride , also known as FK 1052, is a significant heterocyclic compound with potential therapeutic applications. This article delves into its biological activity, including antibacterial properties, cytotoxicity against cancer cell lines, and other pharmacological effects.

  • Molecular Formula : C18H19N3O
  • Molecular Weight : 293.4 g/mol
  • CAS Number : 129299-72-5

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of FK 1052 against various Gram-positive and Gram-negative bacteria. The compound has shown promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus7.8
Escherichia coli31.25
Salmonella typhi0.63

The presence of the imidazole ring in FK 1052 is believed to enhance its interaction with bacterial cell wall synthesis pathways, leading to effective bactericidal activity .

Cytotoxicity Against Cancer Cell Lines

FK 1052 has been evaluated for its cytotoxic effects on various human cancer cell lines. Notably, it demonstrated significant activity against:

  • LCLC-103H
  • 5637
  • A-427

In vitro studies indicated that FK 1052 could induce apoptosis in these cell lines, suggesting its potential as an anticancer agent .

The mechanism by which FK 1052 exerts its biological effects involves several pathways:

  • Inhibition of Cell Wall Synthesis : The imidazole moiety interacts with enzymes involved in bacterial cell wall formation.
  • Induction of Apoptosis : In cancer cells, FK 1052 triggers apoptotic pathways, potentially through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antioxidant Activity : Some studies suggest that FK 1052 may possess antioxidant properties, contributing to its protective effects against oxidative stress in cells .

Case Studies and Research Findings

  • Study on Antibacterial Activity : Salhi et al. (2019) synthesized dihydro derivatives similar to FK 1052 and reported broad-spectrum antibacterial activity against resistant strains like MRSA and Pseudomonas aeruginosa. The study indicated that modifications to the dihydropyrrole moiety could enhance efficacy .
  • Cytotoxicity Analysis : A study by Devi et al. (2017) assessed pyrazolopyridinone derivatives, revealing that certain substitutions on the imidazole ring significantly improved cytotoxicity against various cancer lines compared to FK 1052 .
  • Safety Profile Evaluation : A recent evaluation of FK 1052's safety profile indicated low toxicity levels in animal models, with no significant adverse effects on liver and kidney functions during acute exposure .

Q & A

Q. What synthetic strategies are commonly employed for constructing the pyrido[1,2-a]indole core in this compound?

The pyrido[1,2-a]indole scaffold is typically synthesized via cyclocondensation reactions. For example, methods analogous to those used for pyridoindole derivatives (e.g., cyclization of substituted indoles with α,β-unsaturated carbonyl compounds) can be adapted . Key steps may involve acid-catalyzed ring closure or transition-metal-mediated cross-coupling to introduce substituents like the 5-methylimidazole moiety. Optimization of solvent systems (e.g., DMF or THF) and catalysts (e.g., Pd or Cu) is critical for regioselectivity .

Q. How can the purity and structural integrity of this hydrochloride salt be validated post-synthesis?

Standard analytical workflows include:

  • HPLC/LC-MS : To assess purity (>95%) and detect residual solvents or byproducts.
  • NMR spectroscopy : 1H and 13C NMR (e.g., δ 2.32–2.63 ppm for methyl groups, aromatic protons at δ 7.15–8.44 ppm) to confirm substitution patterns and salt formation .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing, as demonstrated for related imidazole derivatives .

Advanced Research Questions

Q. What experimental design considerations are critical for evaluating the compound’s biological activity in enzyme inhibition assays?

  • Target selection : Prioritize enzymes with known interactions with imidazole-containing ligands (e.g., kinases, cytochrome P450 isoforms).
  • Assay conditions : Use buffer systems (pH 7.4) to maintain solubility, and include controls for non-specific binding (e.g., DMSO vehicle).
  • Data normalization : Compare IC50 values against reference inhibitors (e.g., bisindolylmaleimide derivatives) to contextualize potency .

Q. How can contradictory data between in vitro binding affinity and cellular efficacy be resolved?

Discrepancies may arise due to:

  • Membrane permeability : Assess logP values (experimental or computational) to predict passive diffusion.
  • Metabolic stability : Conduct microsomal stability assays (e.g., liver microsomes + NADPH) to identify rapid degradation pathways .
  • Off-target effects : Use proteome-wide profiling (e.g., kinase panels) to rule out non-specific interactions .

Q. What computational methods are effective for predicting the compound’s interaction with biological targets?

  • Molecular docking : Use software like AutoDock Vina to model binding poses in active sites (e.g., ATP-binding pockets of kinases).
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify critical hydrogen bonds (e.g., imidazole N–H interactions) .
  • QSAR models : Corporate descriptors like polar surface area and H-bond donors to optimize pharmacokinetic properties .

Methodological Challenges

Q. How can regioselectivity be achieved during the alkylation of the 5-methylimidazole moiety?

  • Steric control : Use bulky bases (e.g., LDA) to direct alkylation to the less hindered N-1 position of the imidazole ring.
  • Protecting groups : Temporarily block reactive sites (e.g., Boc protection) to prevent undesired side reactions .

Q. What strategies mitigate degradation of the hydrochloride salt under physiological conditions?

  • pH stability studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) to identify vulnerable functional groups.
  • Formulation additives : Co-formulate with antioxidants (e.g., ascorbic acid) or cyclodextrins to enhance stability in aqueous media .

Data Interpretation

Q. How should researchers interpret conflicting cytotoxicity data across different cell lines?

  • Cell-specific factors : Evaluate expression levels of target proteins (via Western blotting) and metabolic enzymes (e.g., CYP3A4).
  • Dose-response curves : Use nonlinear regression models (e.g., Hill equation) to quantify EC50 variability .

Q. What statistical approaches are recommended for analyzing high-throughput screening data?

  • Z-score normalization : Identify hits with Z > 3 (indicating strong activity).
  • False discovery rate (FDR) correction : Apply Benjamini-Hochberg adjustment to minimize Type I errors in large datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride
Reactant of Route 2
10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.